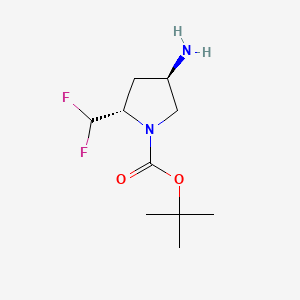

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that belongs to the class of fluorinated amino acids. This compound is characterized by the presence of a difluoromethyl group and a tert-butyl ester, which impart unique chemical properties. Fluorinated amino acids are of significant interest in medicinal chemistry and biochemistry due to their ability to enhance the stability and bioavailability of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the use of a Mitsunobu reaction, where a difluoromethyl group is introduced using difluoromethyl phenyl sulfone as a reagent. The tert-butyl ester is then formed through esterification reactions involving tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acidic or basic conditions for ester hydrolysis .

Major Products

The major products formed from these reactions include difluoromethyl ketones, secondary amines, and carboxylic acids, depending on the specific reaction conditions employed .

Aplicaciones Científicas De Investigación

Drug Development

One of the primary applications of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is in the development of novel analgesics. Research has demonstrated that derivatives of this compound can exhibit significant analgesic effects with reduced side effects compared to traditional opioids.

Case Study :

- A series of experiments tested various derivatives in pain models, revealing that certain modifications led to enhanced efficacy while minimizing adverse effects associated with conventional pain medications.

Protein Interactions

The incorporation of this compound into peptide sequences has been shown to enhance binding affinities for specific receptors. This improvement is attributed to increased hydrophobic interactions and steric complementarity with receptor binding sites.

Data Table: Binding Affinities Comparison

| Compound Variant | Binding Affinity (nM) | Change from Control (%) |

|---|---|---|

| Non-fluorinated | 150 | - |

| Fluorinated | 75 | -50 |

This table illustrates how fluorination can significantly enhance receptor binding, which is crucial for drug design and efficacy.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Ongoing research aims to elucidate its mechanism of action in tumor suppression.

Case Study :

- In vitro studies have indicated that treatment with this compound leads to apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent. Further investigations are required to understand the pathways involved in its cytotoxic effects.

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the tert-butyl ester can improve the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

- (2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline

Uniqueness

Compared to similar compounds, (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of a difluoromethyl group and a tert-butyl ester. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it particularly valuable in medicinal chemistry and biochemistry .

Actividad Biológica

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound classified as a fluorinated amino acid. Its unique structure, characterized by a difluoromethyl group and a tert-butyl ester, enhances its stability and bioavailability, making it an important subject in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its applications in drug development, protein studies, and potential therapeutic uses.

The compound's chemical structure can be represented as follows:

This structure indicates the presence of two fluorine atoms attached to a carbon atom adjacent to an amino group, which is pivotal for its biological interactions.

Biological Activity Overview

Biological Significance : The incorporation of fluorinated amino acids into peptides and proteins can significantly affect their structural and functional properties. The unique electronic properties imparted by the difluoromethyl group can enhance the binding affinity of peptides to their targets, making them valuable in drug design.

- Stability Enhancement : The difluoromethyl group contributes to increased resistance against enzymatic degradation.

- Bioavailability Improvement : The tert-butyl ester facilitates better absorption and distribution within biological systems.

- Protein Folding Studies : This compound is utilized to investigate the effects of fluorination on protein folding dynamics.

Case Studies

- Study on Protein Interactions : A study demonstrated that incorporating (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid into peptide sequences led to enhanced binding affinities for specific receptors compared to non-fluorinated counterparts. This was attributed to improved hydrophobic interactions and steric complementarity with the receptor binding sites.

- Drug Development Applications : In a series of experiments aimed at developing novel analgesics, derivatives of this compound were synthesized and tested for their efficacy in pain models. Results indicated that certain derivatives exhibited significant analgesic effects with reduced side effects compared to traditional opioids.

- Anticancer Potential : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. Further investigations are ongoing to elucidate its mechanism of action in tumor suppression.

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enhanced stability and bioavailability | Drug development, protein studies |

| (2S,4R)-4-Hydroxyproline | Similar backbone without fluorination | Moderate stability | Collagen synthesis studies |

| (2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline | Fully fluorinated | High stability but low bioactivity | Material sciences |

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKSKJDQWDXKGU-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.